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molecular formula C11H13FO2 B1428464 Methyl 2-(4-fluorophenyl)-2-methylpropanoate CAS No. 476429-17-1

Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Cat. No. B1428464
M. Wt: 196.22 g/mol
InChI Key: JOFPPMPHGXIVME-UHFFFAOYSA-N
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Patent
US09023864B2

Procedure details

The ester from step 1 was reduced by dissolving in THF (0.15 M) and treating with LiBH4 (5 eq.) and stirring for 15 hours. The reaction mixture was quenched with water and extracted with DCM, the organic layer dried (Na2SO4) and concentrated to provide oily 2-(4-fluorophenyl)-2-methylpropan-1-ol: 1H NMR (600 MHz, CDCl3) δ 7.31-7.34 (m, 2 H), 6.99-7.02 (m, 2 H), 3.58 (d, J=5.8 Hz, 2 H), 1.30 (s, 6 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:14])([CH3:13])[C:9](OC)=[O:10])=[CH:4][CH:3]=1.[Li+].[BH4-]>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:14])([CH3:13])[CH2:9][OH:10])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)OC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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